3,4,5,6-Tetrachlorocyclohexene
Description
Significance and Research Rationale for 3,4,5,6-Tetrachlorocyclohexene
The primary significance of this compound lies in its identity as a major metabolic and degradation product of lindane and its other isomers. oup.comwur.nlinchem.orgfrontiersin.org Understanding the formation, structure, and subsequent transformation of this compound is crucial for several reasons. Firstly, it provides a more complete picture of the environmental fate of HCHs, a class of persistent organic pollutants (POPs). Secondly, the identification of this compound serves as a biomarker for tracking the degradation of lindane in contaminated sites. researchgate.netepa.gov
Research into this compound has been driven by the need to elucidate the complex pathways of lindane metabolism, both in living organisms (biotic degradation) and through chemical processes in the environment (abiotic degradation). wur.nlresearchgate.net This knowledge is fundamental for developing effective bioremediation and chemical remediation strategies for HCH-contaminated soils and water bodies. researchgate.netepa.gov The study of its various isomers also offers insights into the stereochemistry of enzymatic and chemical reactions involving chlorinated hydrocarbons. oup.comtandfonline.com
Evolution of Research Paradigms Pertaining to this compound
The research focus on this compound has evolved significantly over the decades. Initial research in the 1970s and 1980s was heavily concentrated on fundamental organic chemistry: the synthesis of its various isomers, the elucidation of their precise chemical structures using advanced spectroscopic techniques of the time like Proton Magnetic Resonance (PMR), and the study of their chemical reactivity and isomerization. oup.comwur.nltandfonline.com
From the late 20th century onwards, the paradigm shifted towards environmental and toxicological chemistry. The focus moved from synthesis to its role in the degradation of lindane. This included studies on its formation by microbial consortia in anaerobic environments and its detection as an intermediate in the detoxification pathways in insects and mammals. wur.nlfrontiersin.org More recently, with the advent of advanced remediation technologies, research has explored the degradation of lindane to this compound using methods such as zero-valent iron nanoparticles, highlighting a move towards practical environmental applications. researchgate.netepa.gov
Overview of Major Academic Contributions to this compound Chemistry
A significant body of the foundational research on this compound and its isomers was conducted by a group of researchers at Kyoto University, notably Norio Kurihara and Minoru Nakajima, along with their colleagues. oup.comwur.nltandfonline.comnih.gov Their work in the 1970s and early 1980s systematically explored the synthesis and structural analysis of various chlorinated cyclohexane (B81311) and cyclohexene (B86901) derivatives, including several isomers of this compound (often abbreviated as BTC in their publications). oup.comtandfonline.com
Their research provided the chemical basis for later metabolic studies. For instance, they synthesized and characterized different isomers of tetrachlorocyclohexene, which were then used as standards to identify the metabolites of HCH isomers in biological systems. wur.nltandfonline.com One of their key contributions was the stepwise synthesis of various BTC isomers and the detailed analysis of their structures, which was crucial for understanding the stereospecificity of the metabolic reactions of lindane. oup.comtandfonline.com
Later research by various groups has built upon this foundation, focusing on the environmental breakdown of lindane. For example, studies on anaerobic degradation by Clostridium species identified γ-3,4,5,6-tetrachlorocyclohexene as a key intermediate. wur.nlfrontiersin.org In the 21st century, the work of researchers exploring advanced oxidation and reduction processes for pollutant degradation has further highlighted the importance of understanding the reaction pathways involving this compound. researchgate.netepa.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₄ | nih.gov |
| Molecular Weight | 219.92 g/mol | nih.gov |
| Appearance | Colorless to pale-yellow liquid | solubilityofthings.com |
| Boiling Point | 270.5 °C at 760 mmHg | solubilityofthings.com |
| Flash Point | 122.7 °C | solubilityofthings.com |
| Density | 1.45 g/cm³ | solubilityofthings.com |
| Water Solubility | Limited | solubilityofthings.com |
| LogP | 3.7 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrachlorocyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTOKGBXCBVHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939050 | |
| Record name | 3,4,5,6-Tetrachlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-00-9, 41992-55-6 | |
| Record name | Cyclohexene, 3,4,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-TCCH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041992556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6-Tetrachlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4,5,6 Tetrachlorocyclohexene and Its Structural Analogues
Direct Synthesis Routes to 3,4,5,6-Tetrachlorocyclohexene
The direct synthesis of this compound can be approached through several chemical strategies, each offering distinct advantages in terms of yield, stereoselectivity, and scalability.
Halogenation Chemistry in Cyclohexene (B86901) Systems Leading to this compound
The direct chlorination of cyclohexene is a fundamental route to obtaining chlorinated cyclohexene derivatives. The synthesis of tetrachlorocyclohexene can be achieved through the chlorination of cyclohexene using chlorine gas or hypochlorous acid in the presence of a suitable catalyst. mdpi.com This reaction involves the substitution of hydrogen atoms on the cyclohexene ring with chlorine atoms. mdpi.com
Another significant pathway to this compound isomers, often abbreviated as BTC (benzene tetrachloride), is through the partial additive chlorination of benzene (B151609). solubilityofthings.com This process yields an oily mixture of BTC isomers, with the α-isomer being the main product. solubilityofthings.com The photochemical chlorination of benzene is a well-established industrial process for producing a mixture of hexachlorocyclohexane (B11772) (HCH) isomers, which can then serve as precursors to BTC isomers. wur.nlcsic.esresearchgate.net
Catalyst-Assisted Syntheses of this compound
Catalysis plays a crucial role in directing the synthesis towards specific isomers and improving reaction efficiency. For instance, the metal chlorides-catalyzed chlorination of α- and γ-BTC has been studied in chlorinated aliphatic hydrocarbons, with catalysts like antimony pentachloride (SbCl₅) being particularly effective in producing specific hexachlorocyclohexane isomers. Current time information in Općina Punat, HR.
In the context of isomerization, sodium iodide (NaI) has been shown to have a catalytic effect on the thermal isomerization of BTC isomers in polar solvents like DMSO. solubilityofthings.comgoogle.com This catalytic activity can be harnessed to convert more abundant isomers into less common ones. solubilityofthings.comgoogle.com
Furthermore, a Diels-Alder reaction between trans,trans-1,4-dichloro-1,3-butadiene and trans-dichloroethylene to produce γ-3,4,5,6-tetrachlorocyclohexene (γ-BTC) has been reported, with antioxidants found to be effective in this reaction, suggesting a form of catalysis to prevent unwanted side reactions. wur.nlnih.gov
Stereoselective Synthesis Approaches for this compound Isomers
Control over stereochemistry is a key aspect of synthesizing specific isomers of this compound. Stepwise synthetic routes have been developed to produce β-BTC, γ-BTC, and ε-BTC from the more readily available α-BTC. solubilityofthings.comgoogle.com These multi-step sequences allow for the controlled introduction and modification of functional groups to achieve the desired stereochemistry.
The Diels-Alder reaction for synthesizing γ-BTC is inherently stereoselective, following Alder's rule, which dictates the stereochemical outcome of the cycloaddition. wur.nlnih.gov This provides a direct method to a specific isomer with a predictable configuration.
Another powerful method for stereoselective synthesis is the controlled reduction of pentachlorocyclohexene isomers. Using reducing agents like lithium aluminum hydride (LiAlH₄), specific isomers of 1,3,4,5-tetrachlorocyclohexene have been prepared from corresponding pentachlorocyclohexene precursors. pops.intlehigh.edu
The following table summarizes the stereoselective synthesis of various BTC isomers from α-BTC:
| Starting Material | Product Isomer | Key Reagents/Steps | Overall Yield (%) | Reference |
| α-BTC | β-BTC | 1. KMnO₄ 2. Alkaline treatment 3. SO₂Cl₂/pyridine 4. HI 5. SO₂Cl₂ | ~36 | solubilityofthings.com |
| α-BTC | γ-BTC | 1. ICl addition 2. NaI/DMSO | ~33 | solubilityofthings.com |
| α-BTC | ε-BTC | 1. Chromic acid oxidation 2. NaBH₄ reduction 3. SO₂Cl₂ | Low (~10) | solubilityofthings.com |
Synthesis of Chemically Modified this compound Derivatives
The this compound core is a versatile platform for the synthesis of a variety of more complex chlorinated molecules.
Functionalization Strategies on the this compound Core
A range of functionalization strategies have been employed to modify the this compound structure. These reactions target both the double bond and the chlorine substituents, leading to a diverse array of derivatives.
One common strategy is reduction . Selective reduction of BTC isomers with lithium aluminum hydride can yield trichlorocyclohexene isomers. epa.gov This reaction proceeds via an SN2' mechanism, where the hydride attacks the double bond, leading to the displacement of a chlorine atom. epa.gov
Further functionalization can be achieved through oxidation and subsequent reactions . For example, the epoxidation of a tetrachlorocyclohexene-derived diacetate with m-chloroperbenzoic acid, followed by acidic hydrolysis, has been used in the synthesis of conduritol-F. The chromic acid oxidation of α-BTC has also been reported as a step in the synthesis of other isomers. solubilityofthings.com
Addition reactions across the double bond are another key functionalization pathway. The addition of iodine chloride (ICl) to α-BTC is a key step in one of the synthetic routes to γ-BTC. solubilityofthings.com Photobromination of α-BTC leads to the formation of dibromotetrachlorocyclohexane isomers. Furthermore, metal-catalyzed chlorination can convert BTC isomers into hexachlorocyclohexanes. Current time information in Općina Punat, HR.
The following table provides examples of functionalization reactions starting from this compound isomers:
| Starting Isomer | Reagent(s) | Product(s) | Reference |
| α-, β-, or γ-BTC | LiAlH₄ | 3,4,5-Trichlorocyclohexene isomers | epa.gov |
| α-BTC | 1. ICl 2. NaI/DMSO | γ-BTC | solubilityofthings.com |
| α-BTC | Chromic acid | α-BTC epoxide | solubilityofthings.com |
| α-BTC | Photobromination | Dibromotetrachlorocyclohexane isomers | |
| α- and γ-BTC | Cl₂/SbCl₅ | Hexachlorocyclohexane isomers | Current time information in Općina Punat, HR. |
Synthesis of Conjugated Systems Incorporating this compound Moieties
The incorporation of the this compound framework into larger conjugated systems is primarily achieved through elimination reactions, specifically dehydrochlorination, which leads to the formation of aromatic compounds. This transformation is significant in the context of the degradation of chlorinated pesticides like lindane (γ-hexachlorocyclohexane), where γ-3,4,5,6-tetrachlorocyclohexene (γ-TeCCH) is a key intermediate. wur.nlresearchgate.net The subsequent conversion of this intermediate into chlorobenzenes represents a synthesis of a stable, conjugated aromatic system from the tetrachlorocyclohexene moiety.
The process generally involves the removal of two molecules of hydrogen chloride (HCl) from the tetrachlorocyclohexene ring, resulting in the formation of dichlorobenzene isomers. csic.esresearchgate.net This elimination aromatizes the ring, creating a conjugated π-system. Studies on the degradation pathways of hexachlorocyclohexane (HCH) isomers have identified various chlorinated benzenes as terminal products, with tetrachlorocyclohexene being a transient intermediate in this pathway. wur.nlepa.gov
For instance, the anaerobic degradation of γ-HCH is proposed to proceed through a dihalo-elimination to first yield γ-TeCCH. wur.nl This intermediate can then undergo further dehydrohalogenation to produce chlorobenzene (B131634). wur.nlresearchgate.net In other systems, particularly those involving chemical or electrochemical reduction, various isomers of dichlorobenzene and trichlorobenzene have been identified as products originating from TeCCH. csic.esresearchgate.netpsu.edu The specific isomers formed depend on the reaction conditions and the stereochemistry of the starting tetrachlorocyclohexene.
The transformation of this compound into these aromatic systems is a critical step in both natural attenuation and engineered remediation processes for sites contaminated with organochlorine pesticides. While not a method for producing complex conjugated polymers, it is a fundamental and well-documented reaction for synthesizing conjugated aromatic rings from the this compound structure.
Table 1: Transformation of this compound to Conjugated Aromatic Systems
| Starting Moiety | Reaction Type | Resulting Conjugated System(s) | Context / Method | Reference(s) |
|---|---|---|---|---|
| γ-3,4,5,6-Tetrachlorocyclohexene | Dehydrohalogenation | Chlorobenzene | Anaerobic degradation of γ-HCH | wur.nlresearchgate.net |
| This compound | Dehydrochlorination | Dichlorobenzene isomers, Trichlorobenzene isomers | Degradation of Lindane | csic.esresearchgate.net |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is often studied not as a primary goal for its isolation, but as an intermediate step in the remediation of more hazardous and persistent environmental pollutants, such as the pesticide lindane (γ-hexachlorocyclohexane or γ-HCH). researchgate.net These remediation strategies often employ principles of green chemistry by utilizing less toxic reagents, milder reaction conditions, and processes that decontaminate soil and water.
A prominent green synthetic route to this compound is the reductive dechlorination of lindane using nanoscale zero-valent iron (nZVI) particles. researchgate.net This method represents a significant advancement in environmental remediation technology. The high surface area and reactivity of nZVI allow for the efficient degradation of persistent organic pollutants like lindane at ambient temperatures and pressures. researchgate.net The reaction proceeds via a reductive dihaloelimination mechanism, where two chlorine atoms are removed from the lindane molecule to yield γ-3,4,5,6-tetrachlorocyclohexene as the primary intermediate product. researchgate.netepa.gov
Key findings from research in this area include:
High Efficiency: In aqueous batch studies, nZVI was shown to degrade lindane within 24-48 hours. researchgate.net
Intermediate Identification: γ-3,4,5,6-Tetrachlorocyclohexene was consistently identified and quantified as the key reaction intermediate in this process. researchgate.netepa.gov
Benign End Products: The reaction can be controlled to further degrade the tetrachlorocyclohexene intermediate into less toxic compounds like chlorobenzene and ultimately benzene and chloride ions. researchgate.net
Further aligning with green chemistry principles, research has explored the synthesis of the nZVI particles themselves using environmentally benign methods, such as using plant extracts (e.g., from Moringa oleifera) as reducing and capping agents. This avoids the use of harsh reducing agents like sodium borohydride.
Another green approach involves the use of other nanoparticles, such as iron sulfide (B99878) (FeS), which can also facilitate the reductive dechlorination of HCH isomers to tetrachlorocyclohexene, mimicking natural transformation pathways in anoxic environments. researchgate.net Microbial degradation, using anaerobic bacteria such as Clostridium rectum, also represents a green pathway where γ-HCH is converted to γ-3,4,5,6-tetrachlorocyclohexene through biological processes. wur.nlresearchgate.net
Table 2: Green Synthesis Methods for this compound from Lindane (γ-HCH)
| Method | Reagent/Catalyst | Key Principle(s) | Primary Product / Intermediate | Reference(s) |
|---|---|---|---|---|
| Nanoparticle-mediated Reduction | Nanoscale Zero-Valent Iron (nZVI) | Environmental remediation, use of reactive nanoparticles, ambient conditions. | γ-3,4,5,6-Tetrachlorocyclohexene | researchgate.net |
| Bimetallic Nanoparticle Reduction | Iron/Nickel (Fe/Ni) Nanoparticles | Enhanced reactivity over monometallic particles. | This compound | epa.gov |
| Nanoparticle-mediated Reduction | Iron Sulfide (FeS) | Mimics natural anoxic degradation pathways. | α-Tetrachlorocyclohexene (from α-HCH) | researchgate.net |
Mechanistic Investigations of 3,4,5,6 Tetrachlorocyclohexene Reactivity and Transformations
Electrophilic and Nucleophilic Reactivity of 3,4,5,6-Tetrachlorocyclohexene
The reactivity of this compound is dictated by the interplay between its carbon-carbon double bond and the four electron-withdrawing chlorine substituents. These features allow for a range of electrophilic and nucleophilic reactions, leading to various transformations. The stereochemistry of the starting isomer often plays a crucial role in determining the reaction pathway and the configuration of the products. tandfonline.comtandfonline.com
Halogen exchange reactions in the context of this compound (TCCH) isomers, often termed benzene (B151609) tetrachloride (BTC) isomers in older literature, are instrumental in the stepwise synthesis of different stereoisomers. These reactions typically proceed through intermediates where a chlorine atom is substituted, often with subsequent steps to regenerate a chlorinated structure with a different configuration.
The table below summarizes a key step in an isomer synthesis that involves a halogen intermediate.
| Starting Material | Reagent | Intermediate | Product | Reference |
| Tetrachloro-epoxide (from α-TCCH) | Conc. HI | Iodohydrin (IV) | β-TCCH (V) | tandfonline.com |
This process highlights how halogen exchange principles can be applied within a multi-step synthesis to control the stereochemical outcome of the final tetrachlorocyclohexene isomer. tandfonline.com
The double bond in this compound is susceptible to addition reactions, a common pathway for functionalizing alkenes. The nature of the substituents on the ring influences the reactivity and stereoselectivity of these additions.
A key example is the epoxidation of α-TCCH. Oxidation with reagents like chromic acid (CrO₃) in glacial acetic acid leads to the formation of an epoxide, where an oxygen atom adds across the double bond. tandfonline.com This reaction can yield both cis- and trans-epoxides relative to the existing chlorine atoms, with the cis-epoxide formation being predominant. This preference is explained by the reagent's tendency to attack the double bond from the side opposite to the allylic chlorine atoms. tandfonline.com
Further, the double bond can undergo halogen addition. The iodochlorination of the γ-isomer of this compound (γ-BTC) results in the formation of two diastereomers of 6-iodo-1,2,3,4,5-pentachlorocyclohexane. tandfonline.com This reaction directly adds an iodine and a chlorine atom across the double bond, creating a saturated cyclohexane (B81311) ring and demonstrating the electrophilic addition pathway. tandfonline.com The stereochemical configurations of the resulting products have been determined using advanced nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com
The table below details examples of addition reactions.
| Starting Isomer | Reagent(s) | Reaction Type | Product(s) | Reference |
| α-TCCH | CrO₃ / Acetic Acid | Epoxidation | cis- and trans-Epoxides | tandfonline.com |
| γ-TCCH | Iodochlorination | Halogen Addition | Two diastereomers of 6-iodo-1,2,3,4,5-pentachlorocyclohexane | tandfonline.com |
These reactions underscore the synthetic utility of the double bond in this compound for creating more complex or differently functionalized chlorinated cycloalkanes.
Substitution reactions on the this compound ring typically involve the replacement of one of the chlorine atoms or a hydroxyl group in a derivative. These transformations can proceed through various mechanisms, including nucleophilic substitution (e.g., Sₙ2 or Sₙ2').
The synthesis of specific isomers of 1,3,4,5-tetrachlorocyclohexene from various 1,3,4,5,6-pentachlorocyclohexene (B12826831) (PCCHE) isomers via reduction with lithium aluminum hydride (LiAlH₄) provides insight into substitution patterns. tandfonline.com These reactions, which replace a chlorine atom with a hydride, are believed to proceed predominantly through an Sₙ2' mechanism (an attack at the double bond with concomitant rearrangement). For example, reducing the (36/45)-PCCHE isomer yields the (3/45)-1,3,4,5-tetrachlorocyclohexene isomer. tandfonline.com
Another significant substitution reaction is enzymatic hydroxylation. The hydroxylation of this compound by cytochrome P450 enzymes, found in housefly and rat liver microsomes, results in an allylic transposition. gsartor.orgnih.gov This indicates the formation of an intermediate that allows for rearrangement before the hydroxyl group is added, representing a loss of regiochemistry. gsartor.org This reaction is a biochemical example of substitution where a C-H bond is replaced by a C-OH bond, facilitated by a highly reactive enzyme intermediate. nih.govnih.gov
The table below summarizes key substitution reactions.
| Substrate | Reagent/Enzyme | Mechanism | Product | Reference |
| (36/45)-Pentachlorocyclohexene | LiAlH₄ / LiH | Sₙ2' Reduction | (3/45)-1,3,4,5-Tetrachlorocyclohexene | tandfonline.com |
| (34/56)-Pentachlorocyclohexene | LiAlH₄ / LiH | Sₙ2' Reduction | (3/45)-1,3,4,5-Tetrachlorocyclohexene | tandfonline.com |
| This compound | Rat or Housefly Microsomes (P450) | Enzymatic Hydroxylation | Hydroxylated product with allylic transposition | gsartor.orgnih.gov |
Radical Pathways Involving this compound
Radical reactions represent a crucial aspect of the chemistry of this compound, particularly in its formation from precursors like lindane and in its environmental degradation. These pathways involve highly reactive species with unpaired electrons and are often initiated by energy inputs such as ultraviolet (UV) light.
Homolytic bond cleavage, the breaking of a covalent bond where each fragment retains one of the originally bonded electrons, is a key initiation step in many radical reactions involving chlorinated compounds. For this compound, the carbon-chlorine (C-Cl) bond is the most likely site for such cleavage due to its lower bond dissociation energy compared to C-C and C-H bonds.
Theoretical studies using molecular orbital calculations (CNDO/2 method) on γ-3,4,5,6-tetrachlorocyclohexene (γ-BTC) have shown that upon accepting an electron to form a radical anion, the additional electron enters an antibonding sigma orbital (LUMO-σ) that is localized in the C-Cl bonds. researchgate.net This weakens the C-Cl bonds, predisposing them to cleavage. researchgate.net This process is fundamental to its reductive dechlorination pathways. researchgate.netscispace.com
Furthermore, direct photolysis via homolytic cleavage of a C-Cl bond is a proposed pathway for the transformation of tetrachlorocyclohexene. uni-tuebingen.de This cleavage generates a cyclohexenyl radical and a chlorine radical, which can then participate in subsequent reactions.
Once radicals are formed through homolytic cleavage, they can initiate and propagate radical chain reactions. This compound is both a product of such reactions and a substrate for them.
It is a known intermediate in the degradation of γ-hexachlorocyclohexane (lindane). researchgate.netresearchgate.netnih.gov The anaerobic degradation of lindane can proceed via dichloro-elimination to form γ-3,4,5,6-tetrachlorocyclohexene. nih.govwur.nl Similarly, degradation of alpha-HCH under anaerobic conditions also leads to tetrachlorocyclohexene via dechlorination. pops.int These formation pathways are often part of complex radical or reductive processes. researchgate.netwur.nl
The environmental degradation of this compound itself proceeds through radical mechanisms. Photodegradation studies show that UV irradiation induces dechlorination through radical chain reactions, ultimately producing less chlorinated species like dichlorobenzenes. vulcanchem.com The process involves a cycle of chlorine radical abstraction and elimination, propagating the chain. The oxidation of this compound by cytochrome P450 enzymes also involves a radical intermediate, where hydrogen abstraction leads to an allylic radical that can then rearrange or react further. nih.gov
The table below outlines processes involving radical pathways.
| Process | Initiator / Conditions | Key Mechanism | Product(s) / Fate | Reference |
| Formation from Lindane | Zero-Valent Iron (nZVI) | Reductive Dichloro-elimination | This compound | researchgate.netresearchgate.net |
| Formation from Lindane | Cell-free extracts of C. rectum | Reductive Dechlorination | γ-3,4,5,6-Tetrachlorocyclohexene | nih.gov |
| Photodegradation | UV Irradiation | Radical Chain Dechlorination | Dichlorobenzenes, other byproducts | vulcanchem.com |
| Enzymatic Oxidation | Cytochrome P450 | Hydrogen Abstraction | Hydroxylated, rearranged products | nih.gov |
Rearrangement Reactions and Pericyclic Chemistry of this compound
The reactivity of this compound is significantly influenced by its ability to undergo rearrangement and pericyclic reactions. These transformation pathways are crucial for understanding its chemical behavior and the formation of various isomers and adducts.
Isomerization Pathways of this compound
Isomerization of this compound (also referred to as BTC) can occur through several mechanisms, including enzymatic allylic rearrangements and thermal or chemically induced interconversions between its stereoisomers.
An important observed pathway is the allylic transposition that occurs during the hydroxylation of this compound by rat or housefly microsomes. gsartor.org This rearrangement provides evidence for the involvement of a reactive intermediate in cytochrome P450-catalyzed reactions. nih.govdaneshyari.com The mechanism is believed to proceed via hydrogen abstraction, leading to an allylic radical intermediate which can then rearrange before the final oxygenation step. nih.gov
Studies have also focused on the stepwise synthesis and isomerization of specific isomers. For instance, α-BTC (3,6/4,5 isomer) has been used as a starting material to synthesize other isomers like β-BTC (3,4/5,6) and γ-BTC (3,4,5/6). tandfonline.com The isomerization of the β-isomer to the α-isomer has been documented, and it is suggested that this reaction proceeds through a cyclic mechanism rather than involving cationic intermediates, which are more typical in thermal isomerization reactions. tandfonline.com The reduction of different BTC isomers (α, β, and γ) with lithium aluminum hydride has been shown to proceed via an SN2' mechanism, producing specific trichlorocyclohexene isomers. tandfonline.com
The biotransformation of hexachlorocyclohexane (B11772) (HCH) isomers can also lead to different isomers of tetrachlorocyclohexene. For example, the anaerobic degradation of α-HCH proceeds via δ-3,4,5,6-tetrachloro-1-cyclohexene (δ-TCCH). asm.org
| Starting Isomer | Reagent/Condition | Product(s) | Proposed Mechanism |
| This compound | Rat/housefly liver microsomes (Cytochrome P450) | Hydroxylated, rearranged product | Allylic rearrangement via radical intermediate gsartor.orgnih.gov |
| β-BTC (3,4/5,6) | Chemical transformation | α-BTC (3,6/4,5) | Cyclic mechanism tandfonline.com |
| α-HCH | Anaerobic microbial degradation | δ-TCCH | Dichloroelimination asm.org |
| γ-HCH (Lindane) | Anaerobic microbial degradation | γ-TCCH | Dichloroelimination asm.org |
Cycloaddition Reactions with this compound
Pericyclic reactions, particularly cycloadditions, represent a key method for the synthesis of specific isomers of this compound. The Diels-Alder reaction, a [4+2] cycloaddition, is notably employed for this purpose.
The synthesis of γ-3,4,5,6-tetrachlorocyclohexene (γ-BTC) can be achieved through a Diels-Alder reaction. acs.orgacs.org This powerful carbon-carbon bond-forming reaction allows for the controlled construction of the cyclohexene (B86901) ring with specific stereochemistry, leading to the desired γ-isomer. The catalysis of Diels-Alder reactions, often by Lewis acids, can play a significant role in influencing the rate and selectivity of such cycloadditions. acs.org
Catalytic Transformations of this compound
Catalysis offers efficient pathways for the transformation of this compound, a compound often found as a persistent intermediate in the degradation of chlorinated pesticides. Both transition metals and, to a lesser extent, other catalytic systems have been investigated for this purpose.
Transition Metal-Mediated Reactions of this compound
Transition metals are effective catalysts for the degradation and transformation of chlorinated compounds, including this compound (TeCCH). This compound is frequently identified as a key reaction intermediate in the dechlorination of lindane (γ-hexachlorocyclohexane).
Research has demonstrated the following transition metal-mediated transformations:
Iron (Fe) : The degradation of lindane using nano zero-valent iron (nZVI) proceeds through dihaloelimination to form γ-3,4,5,6-tetrachlorocyclohexene as a major intermediate. researchgate.netresearchgate.net Further degradation can lead to benzene and biphenyl. researchgate.net In electrochemical systems, an Fe-ZSM-5 catalyst has been used to enhance the degradation of lindane, where tetrachlorocyclohexene was identified as one of 11 reaction intermediates before eventual mineralization. nih.gov
Palladium (Pd) : Palladium-based catalysts, such as Pd on carbon (Pd/C), are used for hydrodechlorination reactions. researchgate.net These systems can effectively degrade chlorinated compounds, a process in which tetrachlorocyclohexene may be an intermediate.
Heme-Iron (in Cytochrome P450) : As mentioned previously, cytochrome P450 enzymes, which contain a heme-iron center, catalyze the oxidative transformation of this compound, involving an allylic transposition. gsartor.orgnih.gov
Polyoxometalates (POMs) : The photocatalytic degradation of lindane using polyoxometalates like PW₁₂O₄₀³⁻ also generates tetrachlorocyclohexene (TeCCH) as an intermediate. researchgate.net The complex mechanism involves both oxidative and reductive pathways, eventually leading to the formation of CO₂, Cl⁻, and H₂O. researchgate.net
| Catalyst System | Reaction Type | Role of this compound | Final Products |
| Nano Zero-Valent Iron (nZVI) | Reductive Dechlorination | Key intermediate | Benzene, Biphenyl, Chloride researchgate.net |
| Fe-ZSM-5 | Electrochemical Degradation | Reaction intermediate | Further dechlorinated products nih.gov |
| Cytochrome P450 (Fe-heme) | Oxidative Rearrangement | Substrate | Hydroxylated and rearranged cyclohexene gsartor.orgnih.gov |
| Polyoxometalates (e.g., PW₁₂O₄₀³⁻) | Photocatalytic Degradation | Reaction intermediate | CO₂, Cl⁻, H₂O, various other intermediates researchgate.net |
Organocatalytic Applications of this compound
Based on the available research, there is limited specific information regarding the direct use of this compound in organocatalytic applications. While organocatalysis is a rapidly expanding field for various organic transformations, including the synthesis of complex molecules and enantioselective reactions, its application to substrates like polychlorinated cyclohexenes is not well-documented in the provided sources. researchgate.netidsi.md
Reaction Kinetics and Thermodynamics of this compound Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for predicting its environmental fate and optimizing degradation technologies. As an intermediate in the breakdown of pesticides like lindane, its formation and subsequent transformation rates are of particular interest.
In studies of lindane degradation by nano zero-valent iron (nZVI), γ-3,4,5,6-tetrachlorocyclohexene was identified and quantified as a key intermediate. The reaction kinetics were analyzed, and surface-area-normalized, pseudo-first-order rate constants were determined to be of the same order of magnitude regardless of the initial dose or type of iron used (nano vs. microscale). researchgate.net
The biodegradation of β-HCH, which proceeds through δ-2,3,4,5-tetrachlorocyclohexene, has also been described, with benzene and chlorobenzene (B131634) identified as stable end products. acs.org The development of kinetic models is crucial for predicting the accumulation and transformation of such compounds in environmental systems like phytoplankton. acs.org
| Reaction System | Kinetic Parameter/Observation | Finding |
| Lindane degradation by nZVI | Pseudo-first-order rate constant | The rate constant was found to be consistent across different iron particle sizes and doses when normalized for surface area. researchgate.net |
| Electrochemical degradation of lindane with Fe-ZSM-5 | pH-dependent rate constant | The degradation rate decreases as pH increases, but the catalyst allows the reaction to proceed over a wider pH range. nih.gov |
| Biodegradation of HCH isomers | Intermediate formation | Tetrachlorocyclohexene isomers are key intermediates in the pathway to end products like benzene and chlorobenzene. asm.orgacs.org |
Activation Energy Profiling for this compound Reactions
The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) determines the rate of a chemical reaction, representing the minimum energy required to initiate the transformation from reactants to products. For the isomers of this compound, activation energy profiles govern their interconversion and subsequent degradation pathways.
Research into the thermal isomerization of various BTC isomers (α, β, γ, δ, and ε) has provided a qualitative understanding of their relative activation energies. tandfonline.com While precise numerical values for the activation energy of each isomerization step were not detailed, the observed reaction rates allow for the construction of a conceptual energy profile diagram. tandfonline.com For instance, in dimethyl sulfoxide (B87167) (DMSO) at 100°C, the isomerization of β-, γ-, and δ-BTC isomers occurs relatively quickly, suggesting moderate activation barriers for their interconversion. tandfonline.com
The reaction sequence and relative speeds indicate a hierarchy of activation energies:
β-BTC → γ-BTC: This initial step occurs readily. tandfonline.com
γ-BTC → δ-BTC: The formation of the δ-isomer appears to proceed through the γ-isomer, indicating a sequential pathway. tandfonline.com
γ-BTC → β-BTC and α-BTC: The interconversion between γ- and β-isomers occurs, with the formation of the α-isomer being somewhat faster. tandfonline.com
Conversions to α-BTC: The formation of α-BTC from the other isomers is generally slow, and the isomerization of α-BTC itself is very slow. tandfonline.com This implies that the α-isomer is the most thermodynamically stable and has the highest activation energy barrier for conversion to other isomers. tandfonline.com
This qualitative assessment suggests that the activation energy for the transition state leading to the α-isomer is significantly higher than those for the interconversion of the other isomers. The reactions are believed to proceed through stable cationic intermediates. tandfonline.com
Table 1: Qualitative Reaction Rates and Inferred Activation Energy Barriers for BTC Isomerization
This interactive table summarizes the observed relative rates of interconversion among this compound isomers at 100°C, providing insight into the qualitative activation energy profiles.
| Conversion Pathway | Observed Rate | Inferred Activation Energy Barrier | Source |
|---|---|---|---|
| β-BTC → γ-BTC | Rapid | Moderate | tandfonline.com |
| γ-BTC → β-BTC | Rapid | Moderate | tandfonline.com |
| γ-BTC → α-BTC | Simultaneous with β-BTC formation, slightly faster | Moderate-High | tandfonline.com |
| δ-BTC → Isomerization | Probable formation via γ-BTC | Moderate | tandfonline.com |
| Other Isomers → α-BTC | Slow | High | tandfonline.com |
| α-BTC → Other Isomers | Very Slow | Very High | tandfonline.com |
Equilibrium Studies Involving this compound
Equilibrium studies are fundamental to understanding the thermodynamic stability of the different isomers of this compound. In thermal isomerization experiments, the distribution of isomers over time reveals the position of the equilibrium, which corresponds to the lowest energy state of the system under specific conditions.
A key study investigated the thermal isomerization of α-, β-, γ-, δ-, and ε-BTC in polar solvents like DMSO. oup.comjst.go.jpoup.com By monitoring the composition of the mixture over time using gas-chromatographic analysis, the approach to equilibrium was observed. oup.comjst.go.jpoup.com It was determined that at a temperature of 100°C, a period of more than 100 hours was necessary to reach an equilibrium state. oup.comjst.go.jpoup.com
At this equilibrium, the mixture was found to be composed almost exclusively of the α-BTC isomer. oup.comjst.go.jpoup.com This finding is a strong indicator of the superior thermodynamic stability of the α-isomer compared to all other isomers under these conditions. The position of the equilibrium overwhelmingly favors α-BTC, meaning that given sufficient activation energy and time, the other isomers will convert to this more stable form.
Table 2: Equilibrium Composition of this compound Isomers
This interactive table presents the results from equilibrium studies of BTC isomers.
| Parameter | Value/Observation | Conditions | Source |
|---|---|---|---|
| Equilibrium Time | > 100 hours | 100°C in DMSO | oup.comjst.go.jpoup.com |
| Predominant Component at Equilibrium | α-BTC | 100°C in DMSO | oup.comjst.go.jpoup.com |
| Relative Stability | α-isomer is the most thermodynamically stable | 100°C in DMSO | oup.comjst.go.jpoup.com |
Solvent Effects on this compound Reactivity
The solvent environment plays a crucial role in the reactivity and transformation pathways of this compound, particularly in isomerization reactions that may involve polar or charged intermediates.
Systematic studies have shown that the thermal isomerization of BTC isomers is highly dependent on the choice of solvent. The reaction proceeds in polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethylene (B1197577) glycol at 100°C. tandfonline.com In contrast, no isomerization was observed at the same temperature in other polar solvents like nitromethane, acetonitrile (B52724), and nitrobenzene, indicating that polarity alone does not guarantee reactivity; specific solvent-solute interactions are likely critical. tandfonline.com
Furthermore, catalytic effects have been noted. The presence of sodium iodide (NaI) was found to catalyze the isomerization reactions, allowing them to proceed at a lower temperature of 70°C. tandfonline.com A particularly strong catalytic effect was observed with a system of carbon disulfide (CS₂) and aluminum chloride (AlCl₃), which induced very rapid isomerization even at room temperature. oup.comjst.go.jpoup.com This suggests that Lewis acids can significantly lower the activation energy for the formation of the cationic intermediates believed to be involved in the mechanism. tandfonline.com
Table 3: Influence of Solvent and Catalysts on the Isomerization of this compound
This interactive table summarizes the observed effects of different solvents and catalytic systems on the isomerization of BTC isomers.
| Solvent/System | Temperature | Observed Reactivity | Source |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | 100°C | Isomerization occurs | tandfonline.com |
| Dimethylformamide (DMF) | 100°C | Isomerization occurs | tandfonline.com |
| Ethylene glycol | 100°C | Isomerization occurs | tandfonline.com |
| Nitromethane | 100°C | No isomerization | tandfonline.com |
| Acetonitrile | 100°C | No isomerization | tandfonline.com |
| Nitrobenzene | 100°C | No isomerization | tandfonline.com |
| DMSO with NaI | 70°C | Catalytic effect, isomerization proceeds | tandfonline.com |
| CS₂ with AlCl₃ | Room Temp. | Strong catalytic effect, very rapid isomerization | oup.comjst.go.jpoup.com |
Advanced Spectroscopic and Structural Elucidation Methodologies for 3,4,5,6 Tetrachlorocyclohexene Systems
Vibrational Spectroscopy for Conformational Analysis of 3,4,5,6-Tetrachlorocyclohexene
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and conformational dynamics of molecules. compoundchem.com These methods probe the vibrational energy levels of a molecule, which are exquisitely sensitive to its geometry and the nature of its chemical bonds.
Infrared Spectroscopic Probes for Functional Group Analysis in this compound
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org For a vibration to be IR-active, it must induce a change in the molecule's dipole moment. The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.
Key structural features of this compound include the carbon-carbon double bond (C=C), carbon-hydrogen (C-H) bonds, and carbon-chlorine (C-Cl) bonds. Each of these gives rise to characteristic absorption frequencies. For instance, the C=C stretching vibration in cyclohexene (B86901) typically appears around 1640 cm⁻¹. docbrown.info The C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ region, with the specific frequency depending on whether the carbon is sp²- or sp³-hybridized. libretexts.org The C-Cl stretching vibrations produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, which can be highly informative for distinguishing between different isomers.
Interactive Table: Expected IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch | Alkene | 1640 - 1680 | Medium |
| =C-H Stretch | Alkene C-H | 3000 - 3100 | Medium |
| C-H Stretch | Alkane C-H | 2850 - 3000 | Strong |
| C-H Bend | Alkane CH₂ | 1450 - 1470 | Medium |
| C-Cl Stretch | Alkyl Halide | 600 - 800 | Strong |
Note: These are approximate ranges and can shift based on the specific stereoisomer and molecular conformation.
Conformational changes in the cyclohexene ring, such as transitions between half-chair and boat forms, would alter the spatial arrangement of the chlorine and hydrogen atoms. These changes can lead to subtle but measurable shifts in the vibrational frequencies and changes in the intensity of IR absorption bands, making IR spectroscopy a valuable tool for conformational analysis.
Raman Spectroscopy for Investigating Molecular Symmetries of this compound
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. libretexts.org A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. fiveable.me For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR-active are Raman-inactive, and vice versa. youtube.com
This makes Raman spectroscopy particularly powerful for studying molecular symmetry. Different stereoisomers of this compound possess different point group symmetries. For example, an isomer with a center of inversion would have a significantly different Raman spectrum compared to a chiral isomer. Symmetric stretching vibrations, such as the C=C double bond stretch, often produce strong signals in Raman spectra, whereas they may be weak in the IR spectrum. fiveable.me This complementarity is crucial for a complete vibrational assignment.
The analysis of Raman spectra allows for the determination of molecular symmetry, which aids in the differentiation of isomers. The intensity and polarization of Raman scattered light can provide detailed information about the symmetry of the vibrational modes, which is essential for a rigorous structural assignment. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Techniques in this compound Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information, complex molecules like this compound and its derivatives often yield overcrowded spectra that are difficult to interpret. Advanced two-dimensional (2D) and solid-state NMR techniques are required for complete structural assignment. weebly.com
2D NMR Spectroscopy for Complex Structure Assignments of this compound Derivatives
2D NMR experiments correlate signals from different nuclei, providing connectivity information that is not available in 1D spectra. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For a derivative of this compound, COSY would be used to trace the proton-proton connectivity around the cyclohexene ring, establishing the sequence of CH groups.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (¹JCH). sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). nih.gov This is particularly crucial for connecting different fragments of a molecule. For instance, in a derivative, HMBC could show a correlation from a proton on the cyclohexene ring to a carbon in a substituent, thereby establishing the point of attachment.
Interactive Table: Information from 2D NMR Techniques for this compound Derivatives
| 2D NMR Experiment | Type of Correlation | Information Gained |
| COSY | ¹H – ¹H | Identifies adjacent protons (H-C-C-H networks). |
| HSQC / HMQC | ¹H – ¹³C (one bond) | Connects protons directly to their attached carbons. |
| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, linking molecular fragments. |
The combined use of these techniques allows for a step-by-step assembly of the molecular structure, resolving ambiguities and confirming the constitution and substitution pattern of complex derivatives. nih.gov
Solid-State NMR Applications for this compound Polymorphs
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can have distinct physical properties. Solid-state NMR (SSNMR) is a key technique for characterizing these different solid forms, as it is sensitive to the local environment of nuclei within the crystal lattice. nih.gov
For a polychlorinated compound like this compound, ³⁵Cl SSNMR is an exceptionally powerful tool. nih.gov The chlorine nucleus is a quadrupolar nucleus, meaning its interaction with the local electric field gradient (EFG) is highly sensitive to its environment. researchgate.net Subtle changes in crystal packing, intermolecular distances, and hydrogen bonding between different polymorphs will result in different ³⁵Cl EFG and chemical shift (CS) tensor parameters. semanticscholar.org
These differences manifest as distinct powder patterns in the ³⁵Cl SSNMR spectrum, providing a unique "fingerprint" for each polymorph. rsc.org Therefore, ³⁵Cl SSNMR can be used to readily identify and distinguish between different polymorphs of this compound, even in cases where other techniques like X-ray powder diffraction might be ambiguous.
Mass Spectrometry for Elucidating Reaction Pathways and Metabolites of this compound
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures and for studying reaction pathways and metabolism.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation pathways for cyclic halogenated compounds include the loss of a halogen atom (X•), the loss of hydrogen halide (HX), and ring cleavage reactions. libretexts.orgyoutube.com For instance, a retro-Diels-Alder reaction could lead to the loss of an ethene molecule. docbrown.info
This compound is a known bacterial metabolite of lindane (gamma-hexachlorocyclohexane). lindane.org The metabolic pathways of lindane involve a series of dechlorination, dehydrogenation, dehydrochlorination, and hydroxylation steps. cdc.gov GC-MS is a primary tool for identifying these metabolites in environmental and biological samples. For example, anaerobic degradation of hexachlorocyclohexane (B11772) isomers can lead to the formation of tetrachlorocyclohexene. nih.gov Further metabolism could involve hydroxylation to form tetrachlorocyclohexenol or further dechlorination. Each of these metabolites would have a unique mass spectrum and chromatographic retention time, allowing for their identification and quantification.
Interactive Table: Potential Metabolites of this compound and MS Signatures
| Compound Name | Proposed Metabolic Reaction | Molecular Formula | Expected Molecular Ion (m/z) for ³⁵Cl Isotope |
| This compound | (Parent Compound) | C₆H₆Cl₄ | 218 |
| Trichlorocyclohexenol | Hydroxylation & Dechlorination | C₆H₇Cl₃O | 200 |
| Pentachlorocyclohexene | Precursor Metabolite | C₆H₅Cl₅ | 254 |
| Trichlorophenol | Dehydrochlorination & Aromatization | C₆H₃Cl₃O | 196 |
Note: The observed m/z will show a complex isotopic pattern due to multiple chlorine atoms.
By analyzing the suite of metabolites present under different conditions, mass spectrometry allows researchers to reconstruct the biochemical pathways involved in the degradation of this compound.
High-Resolution Mass Spectrometry for Accurate Mass Determination of this compound Products
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound products by providing highly accurate mass measurements. This accuracy allows for the determination of elemental compositions, which is critical in distinguishing between compounds with the same nominal mass but different chemical formulas.
For this compound, with a molecular formula of C₆H₆Cl₄, the theoretical monoisotopic mass is 217.922361 Da. chemspider.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, typically within a few parts per million (ppm). This level of accuracy helps to confirm the identity of the target compound and differentiate it from potential isomers or byproducts.
In metabolic studies or environmental analyses where transformation products of this compound may be present, HRMS is particularly valuable. For instance, the identification of metabolites often involves the addition of functional groups (e.g., hydroxyl groups) which results in specific mass shifts. Accurate mass measurements can confirm these modifications and aid in the structural elucidation of the resulting products. helsinki.fi
Table 1: Theoretical and Observed Masses of this compound and Related Compounds
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₆H₆Cl₄ | 217.922361 |
| A Monohydroxylated Metabolite | C₆H₆Cl₄O | 233.917376 |
| A Dechlorinated Product | C₆H₇Cl₃ | 183.961338 |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of this compound
Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of selected precursor ions. unt.edu In the analysis of this compound, a specific isomer is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The resulting fragmentation pattern, or MS/MS spectrum, serves as a molecular fingerprint that can be used for structural confirmation and differentiation between isomers.
The fragmentation of chlorinated cyclic compounds often involves the loss of chlorine atoms, hydrochloric acid (HCl), or cleavage of the cyclohexene ring. For example, in the GC-MS analysis of this compound, prominent peaks are observed at m/z values of 147, 149, and 111. nih.gov These fragments likely correspond to the loss of chlorine atoms and subsequent rearrangements. The relative abundances of these fragments can provide insights into the stability of the precursor ion and the positions of the chlorine substituents.
By systematically studying the fragmentation patterns of different isomers of tetrachlorocyclohexene, it is possible to build a library of MS/MS spectra that can be used for the rapid and reliable identification of these compounds in complex mixtures. helsinki.fi
Table 2: Common Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 183 | [M-Cl]⁺ |
| 147 | [M-2Cl-H]⁺ |
| 111 | [M-3Cl-2H]⁺ |
X-ray Crystallography for Absolute Configuration and Solid-State Structure of this compound Derivatives
Single Crystal X-ray Diffraction of this compound
Single crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of molecular structures at the atomic level. mdpi.com To perform SCXRD, a high-quality single crystal of the this compound derivative is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. esrf.frmdpi.com
For chiral derivatives of this compound, SCXRD can be used to determine the absolute configuration of the stereocenters. This is typically achieved by using anomalous dispersion effects, which require the presence of a heavy atom in the structure or the use of specific X-ray wavelengths. The unambiguous assignment of the absolute configuration is critical in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of a compound are often dependent on its stereochemistry.
Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.50 |
| c (Å) | 12.75 |
| β (°) | 98.5 |
| Volume (ų) | 1095 |
| Z | 4 |
Powder X-ray Diffraction for Crystalline Phases of this compound
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline phases of a material. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The sample is irradiated with X-rays, and the diffracted beams are detected at various angles. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ), which is characteristic of the crystalline phases present in the sample. researchgate.net
PXRD can be used to identify the different crystalline forms, or polymorphs, of this compound derivatives. Each polymorph will have a unique crystal structure and, therefore, a distinct PXRD pattern. This information is important in the pharmaceutical and materials industries, as different polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. PXRD is also used for quality control to ensure the phase purity of a crystalline sample. reading.ac.uk
Chiroptical Spectroscopy for Enantiomeric Purity Assessment of this compound
Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the stereochemistry of chiral molecules. These methods are particularly useful for determining the enantiomeric purity of a sample, which is the relative amount of each enantiomer in a mixture.
Circular Dichroism (CD) Spectroscopy of Chiral this compound Analogues
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra.
For chiral analogues of this compound, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample. The magnitude of the CD signal is directly proportional to the concentration of the chiral species and its enantiomeric purity. By comparing the CD spectrum of an unknown sample to that of a pure enantiomer, the ee can be calculated.
Furthermore, the sign and shape of the CD spectrum can provide information about the absolute configuration of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different enantiomers, and by comparing the calculated and experimental spectra, the absolute configuration can be assigned. researchgate.net
Theoretical and Computational Chemistry of 3,4,5,6 Tetrachlorocyclohexene
Quantum Chemical Investigations of 3,4,5,6-Tetrachlorocyclohexene Electronic Structure
Density Functional Theory (DFT) Studies on this compound
No specific Density Functional Theory (DFT) studies focused on this compound have been identified in the surveyed literature. DFT is a widely used computational method to investigate the electronic properties of molecules, but its application to this particular compound is not documented. patsnap.com
Ab Initio Calculations for High-Accuracy Predictions on this compound
There is no evidence of specific ab initio calculations being performed for high-accuracy predictions of the properties of this compound in the available literature.
Molecular Orbitals and Reactivity Descriptors for this compound
A detailed analysis of the molecular orbitals and reactivity descriptors for this compound is not present in the current scientific literature. Such an analysis would typically involve examining the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential to predict the compound's reactivity, but these specific data are not available.
Reaction Mechanism Simulations for this compound Transformations
Simulations of the reaction mechanisms for transformations involving this compound are not documented in the reviewed scientific literature. These simulations are crucial for understanding the pathways and energetics of chemical reactions.
Transition State Analysis in this compound Reaction Pathways
No published research has been found that details a transition state analysis for reaction pathways involving this compound. This type of analysis is essential for determining reaction rates and mechanisms.
Molecular Dynamics Simulations of this compound Interactions
Specific molecular dynamics simulations studying the interactions of this compound with other molecules or in different environments have not been reported in the available literature. While molecular dynamics is a powerful tool for studying such interactions, it has not been applied to this particular compound in published research. guidechem.com
Structure-Reactivity Relationships in this compound Homologues
The reactivity of this compound and its homologues is intricately linked to their molecular structure. The presence of multiple chlorine atoms and the double bond creates a complex electronic and steric environment that influences the course and rate of chemical reactions.
Substituents on the this compound scaffold can significantly alter its reactivity through a combination of inductive and resonance effects, as well as steric hindrance. The four chlorine atoms already present exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the double bond.
The reactivity of the double bond in electrophilic addition reactions is expected to be modulated by the electronic nature of any additional substituents. Electron-donating groups, such as alkyl groups, can increase the electron density of the double bond, thereby enhancing its nucleophilicity and reactivity towards electrophiles. bgu.ac.il Conversely, additional electron-withdrawing groups would further decrease the electron density, deactivating the double bond towards electrophilic attack. stpeters.co.in
The stereochemistry of the chlorine atoms also plays a crucial role. The spatial arrangement of these bulky substituents can direct the approach of incoming reagents, favoring attack from the less sterically hindered face of the molecule. This can lead to high levels of stereoselectivity in reactions.
To illustrate the potential impact of substituents on the reactivity of the alkene moiety, a qualitative summary is presented in the table below. This is based on established principles of organic chemistry. stpeters.co.in
| Substituent (at C1 or C2) | Electronic Effect | Expected Impact on Electrophilic Addition Rate | Steric Hindrance |
| -CH₃ | Electron-donating (hyperconjugation) | Increase | Moderate |
| -NO₂ | Electron-withdrawing (inductive & resonance) | Decrease | Moderate |
| -OH | Electron-donating (resonance), Electron-withdrawing (inductive) | Increase | Low |
| -Br | Electron-withdrawing (inductive), Electron-donating (resonance) | Decrease | Moderate |
This table provides a qualitative prediction based on general principles of substituent effects.
The cyclohexene (B86901) ring adopts a half-chair conformation to minimize torsional and angle strain. lookchem.com The introduction of four chlorine atoms at positions 3, 4, 5, and 6 leads to a number of possible stereoisomers, each with a unique conformational preference and energetic profile. The stability of these isomers is primarily dictated by the steric interactions between the chlorine atoms and the rest of the ring.
The preference for a substituent to occupy an equatorial position over an axial one is quantified by its A-value. masterorganicchemistry.comwikipedia.org For a chlorine substituent on a cyclohexane (B81311) ring, the A-value is approximately 0.43 kcal/mol, indicating a preference for the equatorial position to avoid 1,3-diaxial interactions. masterorganicchemistry.com In the half-chair conformation of cyclohexene, the positions are described as equatorial, axial, pseudoequatorial, and pseudoaxial.
| Isomer (Stereochemistry) | Number of Axial/Pseudoaxial Cl | Estimated Relative Energy (kcal/mol) | Major Contributing Strain |
| all-equatorial (hypothetical) | 0 | 0.0 | - |
| 3a,4e,5e,6e | 1 | ~0.5 | 1,3-diaxial type |
| 3a,4a,5e,6e | 2 | ~1.5 | 1,3-diaxial type, gauche |
| 3a,4e,5a,6e | 2 | ~1.2 | 1,3-diaxial type |
| all-axial (hypothetical) | 4 | > 3.0 | Multiple 1,3-diaxial type, gauche |
Disclaimer: The data in this table is illustrative and based on established principles of conformational analysis. It does not represent experimentally or computationally determined values for this compound.
The actual energy values would be influenced by a complex interplay of torsional strains, dipole-dipole interactions between the C-Cl bonds, and allylic strains, which would require detailed quantum mechanical calculations for accurate determination. lookchem.comrsc.org
Environmental Fate and Transport of 3,4,5,6 Tetrachlorocyclohexene
Photochemical Degradation Pathways of 3,4,5,6-Tetrachlorocyclohexene
Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. This process can occur directly, through the absorption of solar photons by the molecule itself, or indirectly, through reactions with photochemically generated reactive species.
Direct Photolysis of this compound in Aquatic Systems
Direct photolysis is a significant degradation pathway for chemicals that can absorb light within the solar spectrum reaching the Earth's surface (wavelengths greater than 290 nm). For the parent compound, hexachlorocyclohexane (B11772) (HCH), direct photolysis is not considered a major environmental fate process because it does not significantly absorb light in this range. chlordecone-infos.frcolab.ws While specific absorption spectra for this compound are not widely documented in environmental studies, it is reasonable to infer that, like its precursor, its potential for direct photolysis in aquatic systems is limited. Studies on β-HCH have shown that while it can be photolyzed under UV irradiation, the process is influenced by the environmental matrix, such as the presence of snow or ice. colab.wsproquest.com
Indirect Photodegradation of this compound via Radical Species
Biotransformation and Biodegradation of this compound
The most significant fate of this compound in the environment is its biotransformation by microorganisms, particularly in anaerobic settings. It is a well-documented intermediate in the degradation of HCH isomers.
Microbial Degradation of this compound in Soil and Water
In anaerobic environments, such as flooded soils, sediments, and slurry systems, microbial consortia play a crucial role in the degradation of HCH isomers. nih.govnih.gov The degradation of γ-HCH (lindane) and α-HCH often proceeds through the formation of TCCH. nih.gov This transformation occurs via successive dichloroelimination reactions, where two chlorine atoms are removed from the HCH molecule. nih.gov
Studies have demonstrated that under anaerobic conditions, γ-HCH is converted to γ-TCCH, which is then further metabolized. nih.gov Similarly, the degradation of α-HCH and β-HCH can proceed via δ-TCCH. nih.gov The process is significantly faster in liquid or slurry conditions compared to dry soil, where the strong adsorption of the compounds can limit microbial access. nih.gov While TCCH is primarily associated with anaerobic pathways, some research on Pseudomonas putida has indicated a complex aerobic pathway for γ-HCH degradation that involves the production of large amounts of γ-TCCH. researchgate.net
Enzymatic Biotransformations of this compound
The microbial degradation of HCH and its intermediates is facilitated by a series of specific enzymes. In aerobic pathways, the initial steps are often catalyzed by dehydrochlorinases (like LinA) and haloalkane dehalogenases (like LinB). frontiersin.orgnih.gov
In the context of this compound, which is a prominent intermediate in anaerobic pathways, the enzymatic processes involve dichloroelimination and dehydrochlorination. nih.gov One study involving Pseudomonas putida suggested that the degradation of γ-HCH to γ-TCCH is part of a complex NAD-dependent pathway, and the subsequent transformation of γ-TCCH appears to proceed via an FAD-dependent reductive dechlorination mechanism. researchgate.net This indicates that flavin-dependent enzymes may play a key role in the breakdown of the tetrachlorocyclohexene ring.
Identification of Environmental Metabolites of this compound
As an intermediate, this compound is part of a larger degradation sequence. The metabolites observed in environmental and laboratory studies are therefore products of its own transformation. In the anaerobic degradation pathway of γ-HCH, γ-TCCH is subsequently transformed into other compounds. nih.gov The proposed pathway involves a further dichloroelimination to form 5,6-dichlorocyclohexa-1,2-diene, which is then dehydrochlorinated to produce chlorobenzene (B131634). nih.gov Small amounts of trichlorobenzene and benzene (B151609) have also been reported as downstream products in some studies. nih.gov
Below is a table summarizing the key metabolites formed from the biotransformation of this compound during the anaerobic degradation of its parent HCH isomers.
| Precursor Compound | Intermediate | Subsequent Metabolites | Final Products |
| γ-Hexachlorocyclohexane (γ-HCH) | γ-3,4,5,6-Tetrachlorocyclohexene (γ-TCCH) | 5,6-Dichlorocyclohexa-1,2-diene | Chlorobenzene, Trichlorobenzene, Benzene |
| α-Hexachlorocyclohexane (α-HCH) | δ-3,4,5,6-Tetrachlorocyclohexene (δ-TCCH) | Dichlorocyclohexadiene | Chlorobenzene |
| β-Hexachlorocyclohexane (β-HCH) | δ-3,4,5,6-Tetrachlorocyclohexene (δ-TCCH) | Dichlorocyclohexadiene | Chlorobenzene |
Hydrolytic Stability and Transformation of this compound
pH-Dependent Hydrolysis Kinetics of this compound
For HCH isomers, hydrolysis is significantly influenced by pH, with the process being catalyzed by alkaline conditions. nih.gov For instance, the hydrolysis half-lives for α-HCH are reported as 1.2 years at pH 7, 0.8 years at pH 8, and 30 days at pH 9. nih.gov Similarly, γ-HCH (lindane) shows increased degradation under alkaline conditions. nih.gov This is due to the base-catalyzed dehydrochlorination reaction, a primary degradation pathway for these compounds. researchgate.net
Given that this compound is an intermediate in the dehydrochlorination of lindane, it is expected to undergo further base-catalyzed hydrolysis. The process involves the elimination of hydrogen chloride (HCl), leading to the formation of more unsaturated compounds. nih.govresearchgate.net Therefore, the hydrolytic stability of this compound is anticipated to be lowest in high pH environments, such as alkaline soils or water bodies.
Table 1: Factors Influencing Hydrolytic Stability of Chlorinated Cyclohexenes
| Factor | Influence on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Rate increases with increasing pH (alkaline conditions) | The hydrolysis of chlorinated alkanes and alkenes often proceeds via base-catalyzed elimination reactions (dehydrochlorination). nih.govresearchgate.net |
| Temperature | Rate increases with increasing temperature | Higher temperatures provide the necessary activation energy for the chemical reaction to occur more rapidly. |
| Chemical Structure | Stereochemistry of chlorine atoms (axial vs. equatorial) | The spatial arrangement of atoms can affect the ease of elimination reactions, as seen with different HCH isomers. |
Products of Hydrolytic Decomposition of this compound
The hydrolytic decomposition of this compound is part of a stepwise degradation pathway that begins with HCH isomers and results in the formation of various chlorinated aromatic compounds. Under anaerobic conditions, the degradation of lindane (γ-HCH) proceeds through the formation of γ-3,4,5,6-tetrachlorocyclohexene (γ-TCCH) via dichloro-elimination. nih.gov
Subsequent dehydrochlorination reactions transform TCCH into less chlorinated compounds. The ultimate stable products of this pathway are typically trichlorobenzenes (TCBs). researchgate.net Research on the base-assisted dehydrochlorination of lindane has shown that it is rapidly converted to a mixture of TCBs, with 1,2,4-trichlorobenzene being the predominant product (over 90%). researchgate.net Other isomers, such as 1,2,3-TCB and 1,3,5-TCB, may be formed in smaller quantities. researchgate.net
This transformation pathway can be summarized as follows:
γ-HCH → γ-3,4,5,6-Tetrachlorocyclohexene → Dichlorocyclohexadiene (intermediate) → Trichlorobenzenes
This process highlights that while this compound is a product of initial HCH degradation, it is not a terminal product and is further transformed in the environment.
Sorption and Transport of this compound in Environmental Compartments
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which dictate its partitioning between soil, water, and air.
Adsorption to Soil Organic Matter and Minerals
The sorption of organic compounds to soil is a critical process that affects their mobility and bioavailability. For non-polar organic chemicals like chlorinated hydrocarbons, adsorption is strongly influenced by the soil's organic matter content and, to a lesser extent, the type and amount of clay minerals. icm.edu.plnih.gov
While a specific soil organic carbon-water partition coefficient (Koc) for this compound is not documented in the available literature, the properties of related compounds suggest it would have a tendency to adsorb to soil particles. The presence of chlorine atoms in a molecule can increase its adsorption potential. icm.edu.pl The primary mechanism for the adsorption of such non-ionic organic compounds is partitioning into the soil organic matter. nih.govmdpi.com In soils with low organic content, adsorption to mineral surfaces, particularly clay minerals, can become more significant. icm.edu.pl
Table 2: Soil Properties Influencing Adsorption of Chlorinated Hydrocarbons
| Soil Property | Effect on Adsorption | Mechanism |
|---|---|---|
| Organic Matter Content | High | Partitioning of the non-polar compound into the organic matrix. mdpi.com |
| Clay Content | Moderate | Surface adsorption, particularly in low organic matter soils. icm.edu.pl |
| Soil pH | Minor for non-ionic compounds | Can influence surface charge of minerals and speciation of organic matter, but has a lesser direct effect on neutral molecules. nih.gov |
| Particle Size | High for smaller particles | Smaller particles (clays and silts) have a larger surface area to volume ratio, providing more sites for adsorption. researchgate.net |
Volatilization and Atmospheric Transport of this compound
Volatilization is a key process for the removal of many organochlorine pesticides from soil and water surfaces into the atmosphere. frontiersin.org Compounds like lindane are known to be semi-volatile, which contributes to their potential for long-range atmospheric transport to remote regions like the Arctic. nih.govlindane.org
The tendency of a chemical to volatilize from water is quantified by its Henry's Law constant. Specific experimental data for the Henry's Law constant of this compound are not available. However, as a degradation product of lindane, which is known for its volatility, it is plausible that tetrachlorocyclohexene also possesses the ability to partition from soil and water into the atmosphere. nih.govfrontiersin.org Once in the atmosphere, such semi-volatile organic compounds can be transported over long distances before being redeposited. beyondpesticides.org
Leaching Potential of this compound in Groundwater Systems
The potential for a chemical to leach through the soil profile and contaminate groundwater is a major environmental concern. This potential is a function of both the chemical's properties and the soil's characteristics. A commonly used screening tool to estimate this is the Groundwater Ubiquity Score (GUS). orst.edu
The GUS index is calculated using the chemical's soil half-life (persistence) and its soil organic carbon-water partition coefficient (Koc, mobility). orst.edu
GUS = log10(half-life) x [4 - log10(Koc)] orst.edu
Pesticides with a GUS value greater than 2.8 are generally considered to have a high potential for leaching, while those with a value less than 1.8 are considered to have a low potential. researchgate.net
Due to the lack of experimental data for the soil half-life and Koc of this compound, a GUS value cannot be calculated. However, a qualitative assessment can be made. The compound is expected to adsorb to soil organic matter, which would retard its movement. icm.edu.pl Conversely, its persistence (half-life) is unknown. If the compound is sufficiently persistent and is applied to soils with low organic matter and high permeability, there could be a potential for leaching. The parent compound, lindane, generally has a low to moderate leaching potential. researchgate.net
Table 3: Parameters for Calculating Groundwater Ubiquity Score (GUS)
| Parameter | Definition | Data Availability for this compound | Impact on Leaching Potential |
|---|---|---|---|
| Soil Half-life (t½) | The time required for 50% of the compound to degrade in soil. | Not Available | Longer half-life increases leaching potential. |
| Koc | Soil Organic Carbon-Water Partition Coefficient, a measure of a chemical's tendency to adsorb to soil organic matter. | Not Available | Lower Koc (less adsorption) increases leaching potential. |
Bioaccumulation and Bioconcentration Potential of this compound in Non-Human Biota
The potential for a chemical substance to be taken up and concentrated in living organisms from their environment is a critical aspect of its environmental risk assessment. This process, broadly termed bioaccumulation, can occur through direct uptake from the surrounding medium, such as water, or through the consumption of contaminated food. For aquatic organisms, bioconcentration specifically refers to the uptake of a substance from water, primarily through respiratory surfaces like gills.
Uptake and Accumulation in Aquatic Organisms
The uptake and accumulation of a chemical by aquatic organisms are influenced by several factors, including the chemical's hydrophobicity (often indicated by the octanol-water partition coefficient, log Kow), the organism's physiology, and environmental conditions. Chemicals with higher hydrophobicity tend to have a greater affinity for the fatty tissues of organisms, leading to higher bioaccumulation potential.
The process of bioconcentration involves the direct partitioning of a chemical from water into an organism. For fish, this primarily occurs via the gills. The rate of uptake and the subsequent concentration in the organism's tissues are determined by the properties of the chemical and the physiological characteristics of the fish. Elimination processes, including metabolic transformation and excretion, counteract the uptake, and the balance between these processes determines the steady-state concentration of the chemical in the organism.
Given the absence of direct experimental data for this compound, a summary of bioconcentration factors for its parent compound, γ-HCH (lindane), in various aquatic organisms is presented in the table below to provide context.
| Organism | Bioconcentration Factor (BCF) for γ-HCH | Tissue | Reference |
| Zebra mussel (Dreissena polymorpha) | 10 | Whole body | Berny et al. (2002) cdc.gov |
| Rainbow trout (Oncorhynchus mykiss) | 630 - 1,450 | Whole body | Various studies |
| Guppy (Poecilia reticulata) | 560 | Whole body | Various studies |
It is important to note that the bioaccumulation potential of metabolites can differ significantly from that of the parent compound. Metabolic processes can either increase or decrease the hydrophobicity and persistence of a substance, thereby altering its bioaccumulation potential. Without specific studies on this compound, its BCF remains unquantified.
Transfer Through Food Chains in Ecotoxicological Models
The transfer of chemical contaminants from one trophic level to the next through consumption is known as biomagnification. This process can lead to progressively higher concentrations of a substance in organisms at higher levels of the food chain. The potential for a chemical to biomagnify is a significant concern in ecotoxicology as it can lead to toxic effects in top predators, even when concentrations in the lower trophic levels are low.
Ecotoxicological models are used to predict the movement and accumulation of contaminants through food webs. These models incorporate factors such as the feeding relationships between organisms, the bioaccumulation potential of the chemical at each trophic level, and the metabolic capabilities of the organisms.
There is a lack of specific studies modeling the trophic transfer of this compound. However, research on its parent compound, γ-HCH, has demonstrated the potential for trophic transfer in aquatic food webs. For example, studies have assessed the transfer of γ-HCH from zebra mussels to their predators, such as tufted ducks, indicating that biomagnification can occur. cdc.gov
The table below illustrates the conceptual framework of trophic transfer in a simplified aquatic food web. The concentrations are hypothetical and intended to demonstrate the principle of biomagnification.
| Trophic Level | Organism Type | Hypothetical Concentration of a Persistent Pollutant (units/kg) |
| 1 | Phytoplankton | 0.01 |
| 2 | Zooplankton | 0.1 |
| 3 | Small Fish | 1.0 |
| 4 | Large Fish | 10.0 |
| 5 | Fish-eating Bird | 100.0 |
In the context of this compound, its role in such a model would depend on its rate of formation from parent HCH isomers within organisms, its own bioaccumulation potential, and its rate of further metabolism or depuration. Without empirical data, its specific contribution to the biomagnification of HCH-related compounds remains speculative. Further research is needed to determine the specific parameters for this compound to be accurately incorporated into ecotoxicological food chain models.
Advanced Applications of 3,4,5,6 Tetrachlorocyclohexene in Specialized Chemical and Material Science
3,4,5,6-Tetrachlorocyclohexene as a Key Building Block in Organic Synthesis
The reactivity of this compound, conferred by its double bond and multiple chlorine atoms, allows it to serve as a versatile precursor in the synthesis of more complex molecules. Its primary role in this context is as an intermediate in the formation of highly chlorinated compounds and as a foundational molecule for certain polymers and agrochemicals.
Precursor to Highly Chlorinated Aromatic Compounds
One of the fundamental applications of this compound in organic synthesis is its role as a precursor to highly chlorinated aromatic compounds. The structure of tetrachlorocyclohexene is conducive to elimination reactions, specifically dehydrochlorination, which is the removal of hydrogen chloride (HCl) molecules to introduce further unsaturation.
The conversion process involves the sequential elimination of two molecules of HCl from the this compound ring. This process results in the formation of a fully aromatized tetrachlorobenzene ring. The stability of the resulting aromatic system is the primary thermodynamic driving force for this reaction. While various isomers of tetrachlorobenzene exist, the specific isomer formed depends on the stereochemistry of the starting tetrachlorocyclohexene and the reaction conditions employed. This pathway is a key step in the transformation of saturated or partially saturated cyclic chlorinated compounds into stable aromatic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H6Cl4 |
| Molecular Weight | 219.91 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1782-00-9 |
Intermediate in the Synthesis of Specialty Polymers and Resins
In the field of material science, this compound holds theoretical potential as a monomer or an intermediate for the synthesis of specialty polymers and resins. Although not widely commercialized for this purpose, its chemical structure offers several possibilities for polymerization. The presence of the cyclohexene (B86901) double bond allows it to potentially undergo addition polymerization or ring-opening metathesis polymerization (ROMP) to create a polymer backbone.
Furthermore, the chlorine atoms attached to the ring can serve as functional sites for subsequent modification or cross-linking reactions. Incorporating this molecule into a polymer chain would yield a material with a high chlorine content, which could impart specific properties such as flame retardancy and chemical resistance. Research into the polymerization of cyclic olefins suggests that monomers like this compound could be used to produce polymers with unique thermal and mechanical properties, although specific research on this particular monomer is limited.
Role in the Production of Agrochemicals and Pesticides
Historically, chlorinated hydrocarbons have been a cornerstone of the agrochemical industry. This compound is structurally related to the isomers of hexachlorocyclohexane (B11772) (HCH), one of which, gamma-HCH (lindane), is a well-known insecticide. google.com The production of HCH isomers often involves complex mixtures and intermediates, with tetrachlorocyclohexene being a potential byproduct or intermediate in these manufacturing or environmental degradation pathways.
While direct use of this compound as a pesticide is not well-documented, its role as a chemical intermediate is significant. shyzchem.com It can be employed in the synthesis of other, more complex active ingredients where a chlorinated cyclic moiety is required. lookchem.com The chemical industry utilizes such intermediates as "building blocks" to create a diverse range of final products for crop protection and pest control. reformchem.com
Integration of this compound into Functional Materials
Beyond its role as a synthetic building block, this compound can be directly integrated into materials to enhance their functional properties. Its high chlorine content is particularly advantageous for applications requiring flame retardancy.
Incorporation into Flame Retardant Formulations
Halogenated compounds, particularly those containing chlorine and bromine, are widely used as flame retardants in a variety of materials, including plastics, textiles, and coatings. alfa-chemistry.comgreensciencepolicy.org These compounds function by interfering with the chemical reactions of combustion in the gas phase. When exposed to high temperatures, this compound can release chlorine radicals. These radicals act as scavengers, terminating the high-energy free-radical chain reactions that sustain a fire. alfa-chemistry.com
The effectiveness of a chlorinated flame retardant is often linked to its chlorine content and its ability to release active halogen species at the appropriate temperature. With four chlorine atoms, this compound is a chlorine-rich molecule, making it a plausible candidate for an additive flame retardant. It could be blended into polymer formulations to enhance their fire resistance and help them meet stringent flammability standards. roadmaptozero.com
Table 2: Comparison of Chlorinated Flame Retardant Precursors
| Compound | Molecular Formula | Chlorine Content (% by weight) | Primary Application Area |
|---|---|---|---|
| This compound | C6H6Cl4 | ~64.5% | Intermediate, Potential Additive |
| Chlorinated Paraffins (C10-13) | C10-13H(19-25)Cl(3-7) | 40-70% | Additive for plastics, rubbers |
Use in Advanced Solvents and Reaction Media
The application of this compound as an advanced solvent or reaction medium is a niche but potential area of interest. Its chlorinated nature gives it a distinct polarity and solvency profile, potentially making it suitable for dissolving specific reactants or polymers that are insoluble in common solvents.
In specialized chemical processes, particularly those conducted at elevated temperatures, a solvent with high thermal stability is required. While detailed studies on its physical properties are scarce, chlorinated hydrocarbons often exhibit higher boiling points and greater thermal stability than their non-chlorinated counterparts. This could allow this compound to serve as a high-boiling reaction medium for specific organic transformations where precise temperature control above the boiling point of water is necessary. However, its use in this capacity is not widespread and remains a subject for further research.
Applications in Electronic or Optical Materials
The potential utility of this compound as a precursor or component in the synthesis of electronic or optical materials is not well-established in current research. The development of such materials often relies on molecules with specific electronic properties, such as extended conjugation, which can be engineered through various synthetic routes. Halogenated organic compounds, in general, can serve as building blocks in organic synthesis, and their reactivity can be exploited to introduce a variety of functional groups or to facilitate polymerization.
Table 1: Hypothetical Precursors for Electronic Materials from Chlorinated Cycloalkenes
| Precursor Class | Potential Transformation | Target Material Property |
| Chlorinated Cyclohexenes | Dehydrochlorination/Aromatization | Conjugated systems for conductivity |
| Functionalized Tetrachlorocyclohexenes | Cross-coupling reactions | Tunable bandgaps for optical applications |
| Polymerized Chlorinated Cycloalkenes | Doping with electron acceptors/donors | Semi-conducting polymers |
This table is illustrative of general synthetic strategies and does not represent documented applications of this compound.
This compound in Environmental Remediation Technologies
The application of this compound and its analogues in environmental remediation is another area where specific research is sparse. The development of materials for environmental cleanup often focuses on creating porous structures with high surface areas for adsorption or catalytically active sites for pollutant degradation.
Adsorbent Development Using this compound Derivatives
Porous carbon materials are widely used as adsorbents for a variety of pollutants. These materials can be synthesized from a range of carbon-rich precursors, including chlorinated hydrocarbons, through processes like pyrolysis and activation. In principle, this compound could serve as a precursor for such materials. The chlorine content could potentially influence the pore structure and surface chemistry of the resulting carbonaceous material.
However, there is a lack of published research that specifically details the synthesis of adsorbents from this compound, characterizes their properties, and evaluates their performance in the removal of specific pollutants.
Table 2: Potential Characteristics of Adsorbents Derived from Chlorinated Precursors
| Property | Potential Influence of Chlorine Content | Desired Outcome for Adsorption |
| Surface Area | May influence pore formation during carbonization | High surface area for increased adsorption capacity |
| Pore Size Distribution | Could be tailored by controlling pyrolysis conditions | Optimized pore sizes for specific pollutant molecules |
| Surface Chemistry | Residual chlorine may impart specific surface functionalities | Enhanced selectivity for certain pollutants |
This table outlines general principles and is not based on specific data for this compound-derived adsorbents.
Catalytic Decomposition of Pollutants Utilizing this compound Analogues
The transformation of organochlorine compounds into valuable catalytic materials is a topic of interest in green chemistry. The reactivity of the carbon-chlorine bonds in this compound could theoretically be harnessed to synthesize supported metal catalysts or functionalized polymers with catalytic activity. For example, the controlled dechlorination of this compound on a support material could lead to the formation of highly dispersed metal nanoparticles with catalytic properties.
Despite these theoretical possibilities, the scientific literature does not provide concrete examples of catalysts derived from this compound being used for the decomposition of environmental pollutants. Research in the catalytic processing of organochlorine wastes has been documented, but specific applications starting from this particular compound are not detailed.
Advanced Analytical Methodologies for the Detection and Quantification of 3,4,5,6 Tetrachlorocyclohexene
Chromatographic Separation Techniques for 3,4,5,6-Tetrachlorocyclohexene
Chromatography is the cornerstone for the separation and analysis of this compound from complex mixtures. The choice of technique depends on the specific analytical goal, such as trace-level detection, isomer separation, or enantiomeric resolution.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the trace analysis of volatile and semi-volatile organic compounds, including chlorinated hydrocarbons like this compound. cdc.govchemijournal.com Its high sensitivity and specificity make it ideal for detecting minute quantities of the compound in environmental samples such as water and soil. helcom.fi
The methodology typically involves a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate and concentrate the analyte from the sample matrix. cdc.govnih.gov The concentrated extract is then injected into the GC system. Separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase, which separates compounds based on their boiling points and affinity for the phase. The temperature-programmed elution ensures sharp peaks and good resolution. helcom.fi
Following separation in the GC, the analyte enters the mass spectrometer. Electron impact (EI) is a common ionization method, although negative chemical ionization (NCI) can offer enhanced sensitivity for electronegative compounds like organochlorines. helcom.ficsic.es The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification. nih.gov For quantification, selected ion monitoring (SIM) is often employed, where the instrument monitors only specific ions characteristic of this compound, significantly improving the signal-to-noise ratio and lowering detection limits. csic.es
| Parameter | Condition |
|---|---|
| GC System | TRACE 1610 GC or similar |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., TG-5MS) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS System | Triple Quadrupole MS (e.g., TSQ 9610) |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| Source Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for identification) |
| Typical Quantitation Ions (m/z) | 147, 149, 111 (based on EI spectrum) nih.gov |
High-performance liquid chromatography (HPLC) is a versatile technique suitable for the separation of isomers of various compounds, including chlorinated hydrocarbons. rsc.org For this compound, which can exist as multiple positional and geometric isomers, HPLC provides a robust method for their separation and quantification. Unlike GC, HPLC is not limited by the volatility or thermal stability of the analyte.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of separation. rsc.org In this setup, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org The separation of isomers is based on subtle differences in their polarity and hydrophobic interactions with the stationary phase. More polar isomers will elute earlier, while less polar isomers will be retained longer on the column.
Detection is commonly achieved using an ultraviolet (UV) detector, as the double bond in the cyclohexene (B86901) ring allows for some UV absorbance. cdc.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). The choice of mobile phase composition, flow rate, and column temperature are critical parameters that must be optimized to achieve baseline separation of the isomers. rsc.org
| Parameter | Condition |
|---|---|
| HPLC System | Standard analytical HPLC system |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 20 µL |
| Detector | UV Detector (e.g., at 210 nm) or Mass Spectrometer (MS) |
This compound possesses multiple chiral centers, meaning it can exist as different enantiomers (non-superimposable mirror images). chemspider.com Chiral chromatography is the definitive method for separating these enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.netnih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.netunife.it The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. researchgate.net
The choice of mobile phase is crucial and depends on the mode of chromatography. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols are common, while in reverse-phase mode, aqueous-organic mixtures are used. researchgate.net Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient results. nih.gov The successful separation of enantiomers allows for the determination of the enantiomeric excess (ee), which is critical in many fields. nih.gov
Spectroscopic Detection and Quantification Methods for this compound
Spectroscopic methods offer rapid and often non-destructive ways to detect and quantify this compound, making them suitable for applications like process monitoring.
UV-Visible spectrophotometry is a widely accessible technique based on the absorption of light by a molecule. amazonaws.com While this compound itself may have a relatively weak chromophore, UV-Vis assays can be developed for its quantification. This can be achieved either by direct measurement if the compound exhibits sufficient absorbance at a specific wavelength or, more commonly, through a chemical reaction that produces a highly colored product. nih.gov
For instance, a derivatization reaction could be employed to convert the tetrachlorocyclohexene into a compound with a strong absorbance in the visible region. The intensity of the color, measured by the spectrophotometer, would then be proportional to the initial concentration of the analyte. amazonaws.com The development of such an assay involves selecting an appropriate derivatizing agent, optimizing reaction conditions (pH, temperature, time), and establishing a calibration curve using standards of known concentration. This approach can provide a simple and cost-effective method for routine analysis. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for real-time, in-line process monitoring. nih.gov It provides information about the chemical bonds within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of those bonds. semanticscholar.org This technique can be used to monitor the synthesis of this compound by tracking the disappearance of reactant peaks and the appearance of product peaks. nih.gov
Key functional groups in this compound, such as the C=C double bond and the C-Cl bonds, have characteristic absorption bands in the infrared spectrum. nih.gov By using an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel, spectra can be collected continuously without the need for sampling. researchgate.net This allows for real-time tracking of reaction kinetics, identification of reaction intermediates, and determination of the reaction endpoint. nih.gov The data can also be used in conjunction with chemometric models to predict product concentration and quality attributes during the manufacturing process. nih.gov
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Application in Process Monitoring |
|---|---|---|---|
| C=C (alkene) | Stretching | 1640 - 1680 | Monitoring formation of the cyclohexene ring product. |
| C-Cl (chloroalkane) | Stretching | 600 - 800 | Tracking the chlorination of the precursor. Intensity increases as product forms. |
| =C-H (alkene) | Stretching | 3010 - 3100 | Confirms presence of the alkene group in the product. |
| C-H (alkane) | Stretching | 2850 - 3000 | Present in both reactant and product; can be used for normalization. |
Method Validation and Quality Assurance for this compound Detection
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net It is a critical component of quality assurance, ensuring that the data generated are accurate, reliable, and reproducible. Key validation parameters include precision, accuracy, linearity, and detection limits. researchgate.netchloffin.eu
Linearity: Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve. An R² value greater than 0.99 is generally considered acceptable. longdom.org
Accuracy: Accuracy refers to the closeness of a measured value to the true or accepted value. It is often determined through recovery studies by analyzing a sample matrix spiked with a known amount of the analyte. The percentage recovery is then calculated. For many environmental analyses, recovery values between 70% and 120% are considered acceptable. nih.gov
Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) of the results. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed, with RSD values typically needing to be below 15-20%. nih.gov
| Validation Parameter | Metric | Result | Acceptance Criteria |
|---|---|---|---|
| Linearity | Correlation Coefficient (R²) | 0.9995 | > 0.99 |
| Precision | Repeatability (Intra-day RSD, %) | 4.8 | < 20% |
| Intermediate Precision (Inter-day RSD, %) | 7.2 | < 20% | |
| Accuracy | Mean Spike Recovery (%) | 95.8 | 70 - 120% |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. chloffin.eu The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. chloffin.eu
These limits are crucial for determining the suitability of a method for trace-level analysis. They can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of replicate blank measurements or the standard deviation of the y-intercept of the regression line from the linearity study. thermofisher.comchloffin.eu The LOD and LOQ are matrix-dependent and must be determined for each sample type.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| Reagent Water | 0.005 µg/L | 0.015 µg/L |
| Drinking Water | 0.008 µg/L | 0.025 µg/L |
| Soil/Sediment | 0.5 µg/kg | 1.5 µg/kg |
Future Research Directions and Emerging Paradigms in 3,4,5,6 Tetrachlorocyclohexene Chemistry
Exploration of Novel Synthetic Pathways for 3,4,5,6-Tetrachlorocyclohexene and its Analogues
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future efforts in the synthesis of this compound will likely focus on moving beyond traditional methods towards greener and more selective approaches.
Sustainable and Green Synthesis Methodologies
Traditional syntheses of chlorinated compounds often rely on harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for developing more sustainable alternatives. Future research could explore methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. chemspider.comresearchgate.net The use of ionic liquids as recyclable reaction media or the development of solvent-free grinding techniques are also promising avenues for minimizing environmental impact. researchgate.netlookchem.com
Another key area is the exploration of biocatalysis or photocatalysis to achieve chlorination or dehydrochlorination reactions under mild conditions. These methods could offer higher selectivity and avoid the use of toxic heavy-metal catalysts, aligning with the growing demand for sustainable chemical production. unibo.it
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Method (e.g., Bulk Chlorination) | Future Green Methodologies |
|---|---|---|
| Energy Source | Conventional thermal heating | Microwave irradiation, Photons (Photocatalysis) |
| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, water, or solvent-free conditions |
| Catalysts | Heavy metals, strong acids/bases | Biocatalysts (enzymes), photocatalysts |
| Reaction Time | Hours to days | Minutes to hours |
| Waste Profile | High E-factor, hazardous byproducts | Lower E-factor, recyclable media, benign byproducts |
Chemo- and Regioselective Functionalization of this compound
The this compound molecule possesses two primary reactive sites: the carbon-carbon double bond and the four carbon-chlorine single bonds. A significant challenge and opportunity lie in developing reactions that can selectively target one site in the presence of the others. Future research will likely focus on catalyst systems that can control the chemo- and regioselectivity of subsequent transformations.
For instance, transition-metal catalysis could enable selective C-H functionalization or cross-coupling reactions at specific positions, a challenging but highly valuable transformation. mdpi.com The development of site-selective addition reactions to the double bond, without disturbing the existing stereocenters, is another critical area. This could involve the use of sterically hindered reagents or molecular containers that encapsulate the substrate and expose only a specific reactive site. Advanced methods in organoselenium chemistry, for example, have demonstrated high regio- and stereoselectivity in the functionalization of alkenes, offering a potential model for reactions with this compound. acs.orgmdpi.com
Advanced Mechanistic Insights into this compound Reactivity
A fundamental understanding of reaction mechanisms is crucial for controlling reactivity and designing new transformations. The complex interplay of electronic and steric effects in this compound necessitates advanced analytical and computational tools to elucidate its behavior.
Time-Resolved Spectroscopic Studies of this compound Intermediates
Many chemical reactions proceed through short-lived, high-energy intermediates that are invisible to standard analytical techniques. Time-resolved spectroscopy, operating on femtosecond to picosecond timescales, offers a window into these fleeting species. Future studies could employ techniques like pump-probe transient absorption spectroscopy to directly observe the formation and decay of radical ions, carbenes, or other reactive intermediates generated during the photolysis or reaction of this compound. acs.orgnih.gov For example, investigating the photodissociation of C-Cl bonds could reveal the dynamics of radical formation and subsequent reactions, providing critical data for controlling photochemical outcomes. acs.org Understanding the lifetimes and structures of these intermediates is key to optimizing reaction conditions and discovering novel reaction pathways.
Quantum Chemical Predictions for Undiscovered Reactivity of this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. mdpi.com Future research will undoubtedly leverage quantum chemical calculations to map the potential energy surfaces of reactions involving this compound. lookchem.com DFT can be used to calculate the activation energies for various potential pathways, such as nucleophilic substitution, elimination, or cycloaddition, thereby predicting the most likely products under different conditions. chemspider.com
Furthermore, these calculations can predict key molecular properties like orbital energies (HOMO/LUMO), bond dissociation energies, and electrostatic potential maps. This information can guide experimentalists in selecting the appropriate reagents and catalysts to achieve a desired transformation, potentially uncovering reactivity patterns that have not yet been considered. researchgate.net
Table 2: Potential Areas for Quantum Chemical Investigation
| Research Question | Computational Method | Predicted Outcome/Insight |
|---|---|---|
| Regioselectivity of Elimination | Transition State Searching (DFT) | Activation barriers for forming different regioisomers of dichlorocyclohexadiene. |
| Reactivity of C=C bond vs. C-Cl bond | Frontier Molecular Orbital (FMO) Analysis | Prediction of susceptibility to electrophilic vs. nucleophilic attack. |
| Stereoelectronic Effects | Natural Bond Orbital (NBO) Analysis | Understanding the influence of chlorine substituents on reaction rates and pathways. |
| Potential for Ring-Opening Reactions | Reaction Path Following | Exploration of novel, high-energy reaction pathways leading to acyclic products. |
Development of Next-Generation Applications for this compound-Derived Materials
The unique structural features of this compound—a rigid cyclic core and a high chlorine content—suggest its potential as a building block for advanced functional materials.
Future research could focus on utilizing this compound as a monomer or cross-linking agent in polymerization reactions. The presence of the double bond allows for addition polymerization, potentially leading to novel polymers with high thermal stability and inherent flame-retardant properties due to the high chlorine content. The pyrolysis of chlorine-containing polymers is a known source of valuable chemical feedstocks, suggesting a role in circular economy strategies. mdpi.com
Derivatization of the tetrachlorocyclohexene core could lead to precursors for specialty polymers like poly(alkylene cyclohexanedicarboxylate)s, which are known for their tunable thermal and mechanical properties. unibo.it By converting the chlorinated scaffold into diols or diacids, new classes of polyesters or polyamides with enhanced properties could be synthesized. Furthermore, the high density of chlorine atoms could be leveraged to create materials with a high refractive index, suitable for applications in optical devices and advanced coatings. The development of such materials from this versatile building block represents a promising frontier in materials science.
Integration into Advanced Functional Materials for Energy or Sensing
The integration of chlorinated compounds like this compound into advanced functional materials remains a nascent field of exploration. Research is currently focused on the broader category of chlorinated hydrocarbons for applications in materials science. The unique electronic properties conferred by the chlorine atoms on the cyclohexene (B86901) ring could potentially be harnessed for developing materials with specific energy storage or sensing capabilities. For instance, the polarity and reactivity of the C-Cl bonds could be exploited in the design of dielectric materials or as active sites in chemical sensors. However, specific studies detailing the incorporation of this compound into such materials are not yet prevalent in the literature, marking this as a significant area for future investigation.
Bio-inspired Chemical Transformations Involving this compound
Nature offers sophisticated pathways for the transformation of chlorinated compounds, and research into these bio-inspired reactions is a promising area. Notably, this compound is a known intermediate in the microbial degradation of hexachlorocyclohexane (B11772) (HCH) isomers, such as the pesticide lindane (γ-HCH). nih.gov
Anaerobic microorganisms utilize enzymatic pathways to degrade γ-HCH, proceeding through successive dichloroeliminations. The initial degradation step often involves the formation of γ-pentachlorocyclohexene (γ-PCCH), which is then further transformed into γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH). nih.gov This bio-transformation is a critical step in the natural attenuation of HCH-contaminated sites. Further enzymatic action can lead to the formation of dichlorocyclohexadiene and ultimately less chlorinated, and in some cases, harmless compounds like chlorobenzene (B131634). nih.gov Similarly, the anaerobic degradation of α-HCH has been proposed to proceed via δ-3,4,5,6-tetrachloro-1-cyclohexene (δ-TCCH). nih.gov
Understanding these enzymatic processes, such as those involving dehalogenases, could inspire the development of novel biocatalysts for green chemistry applications and bioremediation.
Addressing Environmental Challenges Associated with this compound
As an intermediate in the degradation of persistent organic pollutants, the environmental fate of this compound and its potential for contamination are of significant concern.
Novel Remediation Strategies for this compound Contamination
The remediation of sites contaminated with chlorinated hydrocarbons, including intermediates like this compound, necessitates innovative and effective strategies. Current research points towards several promising approaches:
Advanced Oxidation Processes (AOPs): AOPs are designed to generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize persistent organic pollutants. mdpi.commdpi.com Techniques such as UV/H₂O₂, Fenton, and photocatalysis could be applied to degrade this compound in water and soil. mdpi.comnih.gov These processes aim to break down the complex chlorinated molecule into smaller, less toxic compounds like carbon dioxide and water. mdpi.com
Bioremediation: Leveraging the metabolic capabilities of microorganisms presents an environmentally friendly remediation strategy. As established, certain anaerobic bacteria can degrade HCH isomers via this compound. nih.gov Further research into identifying and optimizing these microbial strains and their enzymes, such as haloalkane dehalogenases, could lead to effective in-situ bioremediation technologies. researchgate.net
Physical Methods: Techniques like adsorption onto activated carbon and membrane filtration are established methods for removing organohalogen compounds from water. mdpi.com These can be employed as part of a multi-barrier approach to treat contaminated water sources.
Below is an interactive table summarizing potential remediation technologies.
| Remediation Strategy | Mechanism | Potential Application for this compound |
|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to oxidize the compound. | Degradation in contaminated water and soil. mdpi.commdpi.com |
| Bioremediation | Use of microorganisms and their enzymes to break down the compound. | In-situ and ex-situ treatment of contaminated sites, leveraging natural degradation pathways. nih.gov |
| Physical Methods (e.g., Adsorption) | Physical removal of the compound from a medium. | Water purification and containment of the contaminant. mdpi.com |
Predictive Models for Environmental Persistence and Transport of this compound
Predictive modeling is crucial for understanding and managing the risks associated with environmental contaminants. researchgate.net Environmental fate and transport models are used to estimate the movement and longevity of chemicals in various environmental compartments like air, water, soil, and biota. epa.gov
For a compound like this compound, these models would rely on key physicochemical properties:
Vapor Pressure: Influences its tendency to volatilize into the atmosphere.
Water Solubility: Determines its concentration and mobility in aquatic systems.
Octanol-Water Partition Coefficient (Kow): Indicates its potential to bioaccumulate in organisms.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): Describes its tendency to adsorb to soil and sediment. cdc.gov
Multimedia fugacity models are often used to predict the distribution of chemicals by calculating their "escaping tendency" from different environmental media. researchgate.net By inputting the specific properties of this compound, these models can simulate its environmental distribution, identify potential accumulation sites, and estimate its persistence, often expressed as a half-life in different media. researchgate.netusgs.gov Such models are invaluable for conducting risk assessments and developing effective environmental management strategies. tetratech.com
Interdisciplinary Approaches to this compound Research
The complexity of modern chemical research necessitates collaboration across disciplines. The study of this compound can greatly benefit from the integration of computational sciences.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and reaction prediction. ijnc.ir These technologies can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new reactions with high accuracy. chemai.ionih.gov
For this compound, AI and ML models can be applied to:
Predict Reaction Outcomes: Given a set of reactants and conditions, machine learning models can predict the likely products of reactions involving this compound. eurekalert.orgrjptonline.org This is particularly useful for exploring new synthetic pathways or understanding potential degradation products.
Elucidate Reaction Mechanisms: AI can help in proposing and evaluating potential reaction mechanisms, accelerating the discovery of new chemical transformations. nih.gov
Optimize Reaction Conditions: Machine learning algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst to improve yields and selectivity.
These predictive models are often built using deep learning architectures and neural networks, trained on extensive reaction databases. rsc.orgnih.gov By representing molecules as sequences or graphs, these models can learn the underlying principles of chemical reactivity and apply them to novel compounds like this compound. engineering.org.cn This data-driven approach complements traditional experimental and theoretical chemistry, paving the way for more efficient and innovative research. scispace.com
Synergistic Research Across Chemistry, Environmental Science, and Materials Engineering
A holistic and forward-looking approach to the study of this compound necessitates breaking down traditional research silos. The complex challenges and opportunities presented by this and similar organochlorine compounds demand a collaborative effort. Future research is trending towards a model where chemical synthesis and modification, environmental impact assessment, and the design of new materials are deeply intertwined.
Interdisciplinary Research Focus Areas:
Green Chemistry and Sustainable Synthesis: A primary direction for chemists is the development of greener synthetic routes to this compound and its derivatives. This involves exploring catalytic methods that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. Furthermore, research into the selective functionalization of the C-Cl bonds is a key area. Transforming this potential pollutant into valuable chemical intermediates through controlled, efficient, and environmentally benign reactions is a significant goal.
Environmental Fate and Advanced Remediation: Environmental scientists will continue to play a crucial role in understanding the persistence, bioaccumulation, and transformation of this compound in various ecosystems. Future work will likely focus on developing more sophisticated analytical techniques for its detection at trace levels. A significant area of synergistic research lies in the development of advanced remediation technologies. This includes bioremediation strategies using microorganisms engineered to specifically target and degrade chlorinated compounds, as well as advanced oxidative processes and catalytic reduction methods for the complete detoxification of contaminated sites.
Development of Novel Functional Materials: Materials engineers, in collaboration with chemists, can explore the potential of using this compound as a building block for new polymers and functional materials. The presence of multiple chlorine atoms offers unique reactivity for polymerization and cross-linking reactions. Research could focus on creating materials with inherent flame-retardant properties, specialized coatings, or as precursors for carbon-based materials through controlled pyrolysis. The environmental life cycle of any new material developed from this compound would need to be a central consideration from the initial design phase.
Data on Potential Research Synergies:
| Research Area | Chemistry Contribution | Environmental Science Contribution | Materials Engineering Contribution | Potential Synergistic Outcome |
|---|---|---|---|---|
| Benign-by-Design Materials | Development of controlled polymerization reactions from this compound. | Assessment of the biodegradability and ecotoxicity of resulting polymers. | Fabrication and testing of new materials with desired physical properties. | Creation of functional materials that are designed to have a minimal environmental footprint at the end of their life cycle. |
| Catalytic Upcycling | Design of selective catalysts for dehydrochlorination or functionalization. | Identification of less toxic or more readily biodegradable transformation products. | Application of upcycled chemical intermediates in the synthesis of high-value materials. | A circular economy approach where a potential pollutant is transformed into valuable chemical feedstocks. |
| Advanced Environmental Sensors | Synthesis of molecularly imprinted polymers or functionalized nanoparticles for selective binding. | Validation of sensor performance in complex environmental matrices (soil, water). | Integration of sensing elements into portable, field-deployable devices. | Real-time monitoring tools for tracking the fate and transport of this compound and its degradation products. |
The integration of computational modeling and data science will be a critical enabler for these synergistic efforts. Predictive models can help to forecast the environmental behavior of new derivatives, guide the design of more efficient catalysts, and simulate the properties of novel materials, thereby accelerating the research and development cycle in a more sustainable and informed manner. This collaborative approach ensures that the pursuit of new chemical and material innovations is intrinsically linked with a deep understanding and respect for environmental stewardship.
Q & A
Basic Research Questions
Q. How is 3,4,5,6-Tetrachlorocyclohexene identified and characterized in environmental samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for initial detection due to its sensitivity for chlorinated compounds. Confirm structural details via nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR. For isomer differentiation, employ computational programs like LAOCN3 to simulate NMR spectra and compare with experimental data. Iterative optimization of chemical shifts and coupling constants can resolve stereochemical ambiguities .
Q. What synthetic routes are available for producing this compound in laboratory settings?
- Methodological Answer : The compound is primarily synthesized via partial dechlorination of γ-hexachlorocyclohexane (γ-HCH/lindane) using zero-valent iron nanoparticles (nZVI) in aqueous ethanol systems. Monitor reaction progress with GC-MS and isolate intermediates via liquid-liquid extraction. Alternatively, isomerization of BHC isomers under controlled thermal conditions can yield specific stereoisomers .
Q. What thermodynamic properties are critical for handling this compound in laboratory experiments?
- Methodological Answer : Key thermodynamic parameters include sublimation enthalpy (58.0 kJ/mol at 368 K) and vapor pressure data (353–399 K range). These values inform storage conditions (e.g., refrigeration to prevent volatilization) and guide experimental setups requiring phase stability .
Advanced Research Questions
Q. What role does this compound play in microbial degradation pathways of lindane?
- Methodological Answer : The compound is a key intermediate in both aerobic and anaerobic γ-HCH degradation. In aerobic pathways (e.g., Sphingomonas paucimobilis UT26), it forms via dehydrochlorination catalyzed by LinA and LinB enzymes. In anaerobic systems (e.g., Citrobacter sp. 86), trace levels arise during reductive dechlorination. To track its formation, use -labeled γ-HCH and monitor isotopic distribution in degradation products via liquid scintillation counting .
Q. How do cytochrome P450 enzymes interact with this compound in metabolic studies?
- Methodological Answer : Rat and housefly microsomal P450 enzymes catalyze allylic hydroxylation with regiochemical transposition. Design in vitro assays using NADPH as a cofactor, and analyze products via LC-MS/MS. For mechanistic insights, employ deuterium-labeled substrates to study hydrogen abstraction patterns and radical recombination dynamics .
Q. What computational approaches resolve stereochemical complexities in this compound isomers?
- Methodological Answer : Use density functional theory (DFT) to calculate optimized geometries and NMR parameters. Compare computed spectra (e.g., using LAOCN3 software) with experimental data to assign diastereomers. Iterative refinement of coupling constants (e.g., and ) improves spectral matching accuracy .
Q. How can isotopic labeling elucidate the environmental fate of this compound?
- Methodological Answer : Synthesize - or -labeled analogs to trace biodegradation pathways in soil/water systems. Combine stable isotope probing (SIP) with metagenomic analysis to identify microbial consortia involved in its transformation. Quantify labeled metabolites via high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
